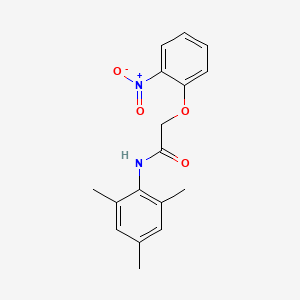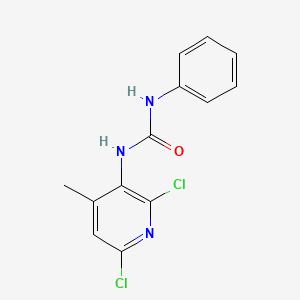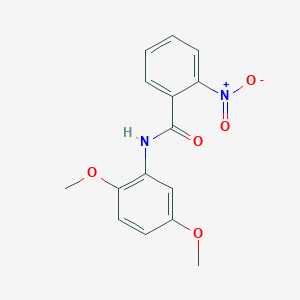
3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the indazole core. Indazole derivatives have been of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps. One common synthetic route starts with the preparation of 3-(4-chlorophenyl)propan-1-ol. This intermediate is then subjected to cyclization reactions to form the indazole core. The reaction conditions often involve the use of strong acids or bases, and the process may require specific temperature controls to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with antiviral properties.
4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide: Known for its antimicrobial activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-4-8(5-7-9)13-12-10(15-16-13)2-1-3-11(12)17/h4-7H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQOPLQYUOYTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)



![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)
